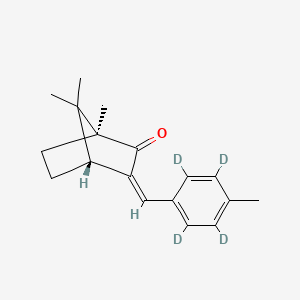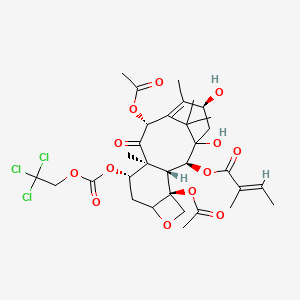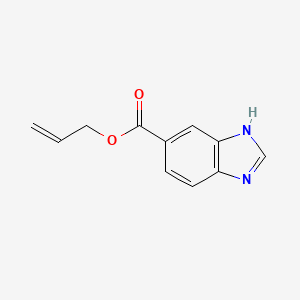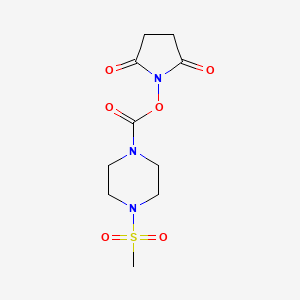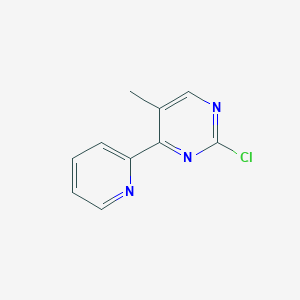
N-methyl-1H-pyrrol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1H-pyrrol-2-amine;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-1H-pyrrol-2-amine;hydrochloride can be synthesized through several methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired N-substituted pyrrole.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron(III) chloride or other metal complexes can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1H-pyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: Reduction reactions can convert it into N-methyl-1H-pyrrol-2-amine.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: N-methyl-1H-pyrrol-2-amine.
Substitution: Various N-substituted pyrroles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-methyl-1H-pyrrol-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-methyl-1H-pyrrol-2-amine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties.
N-methyl-1H-indole-2-amine: A structurally related compound with different reactivity and applications.
Uniqueness
N-methyl-1H-pyrrol-2-amine;hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H9ClN2 |
|---|---|
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
N-methyl-1H-pyrrol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2.ClH/c1-6-5-3-2-4-7-5;/h2-4,6-7H,1H3;1H |
InChI-Schlüssel |
AMTYGPGXRWDVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


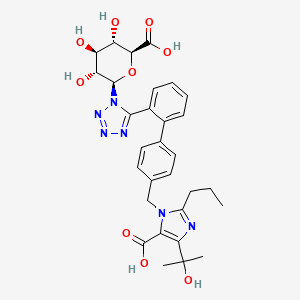
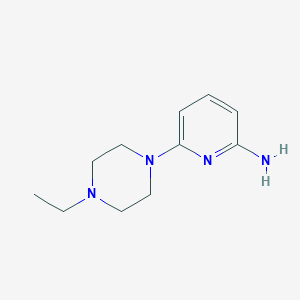
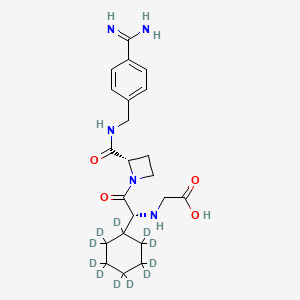
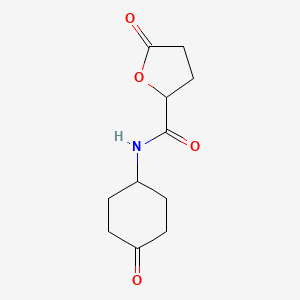
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)
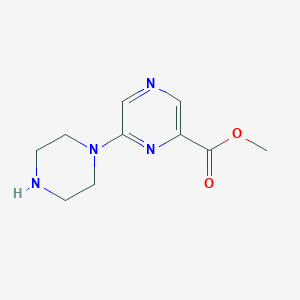
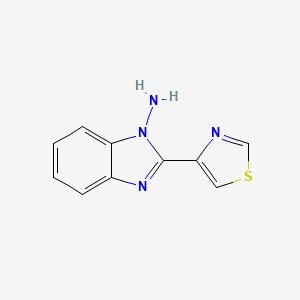
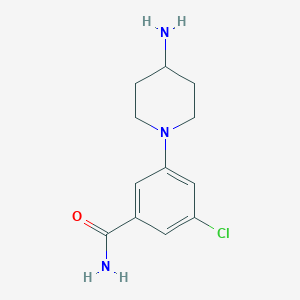
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
